

Application Notes and Protocols for Sinigrin Hydrate in Food Preservation

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Compound of Interest

Compound Name: Sinigrin hydrate

Cat. No.: B10789378

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These application notes provide a comprehensive overview of the use of **sinigrin hydrate** and its active derivative, allyl isothiocyanate (AITC), as natural food preservatives. Detailed experimental protocols are provided to guide research and development in this area.

Introduction

Sinigrin is a glucosinolate found in plants of the Brassicaceae family, such as mustard and broccoli.[1] While sinigrin itself exhibits limited antimicrobial activity, its enzymatic hydrolysis by myrosinase yields allyl isothiocyanate (AITC), a potent antimicrobial and antioxidant compound.[2][3] This transformation is often referred to as the "mustard oil bomb" and is a natural defense mechanism in plants.[1] AITC has demonstrated significant potential in food preservation by inhibiting the growth of a wide range of foodborne pathogens and spoilage microorganisms, thereby extending the shelf-life of various food products.[4][5]

Mechanism of Action

The primary antimicrobial activity of AITC stems from its ability to disrupt the cell membranes of microorganisms.[5] This disruption leads to the leakage of cellular metabolites and ultimately, cell death.[5] AITC is effective against bacteria in all growth stages.[5] Its vapor phase activity also makes it a suitable candidate for food preservation applications where direct contact is not always possible.[5]

Applications in Food Preservation

Sinigrin hydrate, through its conversion to AITC, can be utilized in various food preservation strategies:

- Direct addition to food products: AITC can be incorporated into food formulations to control microbial growth.
- Active packaging: AITC can be integrated into packaging materials to create an antimicrobial atmosphere.
- Edible coatings: AITC can be included in edible coatings for fruits, vegetables, and meat products to provide a protective barrier against microbial contamination.

Quantitative Data Summary

The following tables summarize the antimicrobial efficacy of allyl isothiocyanate (AITC) against various microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) of Allyl Isothiocyanate (AITC) against Bacteria

Bacterial Species	Strain	Medium	pH	Temperature (°C)	MIC (ppm)	Reference(s)
Escherichia coli	33625	Tryptic Soy Broth	5-7	-	60-140	[6]
Staphylococcus aureus	RN4420	Tryptic Soy Broth	5-7	-	120-220	[6]
Gram-negative non-LAB	-	-	-	-	100-200	[6]
Gram-positive non-LAB	-	-	-	-	100-200	[6]
Lactic Acid Bacteria (LAB)	-	MRS Broth	-	-	500-1000	[6]
Salmonella enterica	-	Mueller-Hinton Broth	-	4-10	-	[7][8]
Listeria monocytogenes	-	Mueller-Hinton Broth	-	4-10	-	[7][8]

Table 2: Minimum Inhibitory Concentration (MIC) of Allyl Isothiocyanate (AITC) against Yeasts

Yeast Species	Condition	MIC (ppm)	Reference(s)
Nonxerotolerant yeasts	-	1-4	[6]
Xerotolerant yeasts	Retarded growth	50	[6]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of AITC using Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of AITC against foodborne pathogens like *Listeria monocytogenes* and *Salmonella enterica*.^{[1][8][9][10][11]}

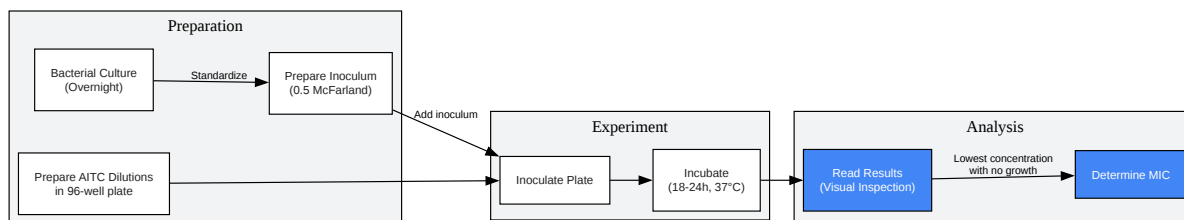
Materials:

- Allyl isothiocyanate (AITC)
- 96-well microtiter plates
- Appropriate broth medium (e.g., Mueller-Hinton Broth)
- Bacterial strains (e.g., *Listeria monocytogenes*, *Salmonella enterica*)
- Sterile saline (0.85%)
- McFarland 0.5 turbidity standard
- Nephelometer or spectrophotometer
- Pipettes and sterile tips
- Incubator

Procedure:

- Inoculum Preparation:
 - From a pure overnight culture, pick 3-4 colonies and suspend them in a tube containing 5 ml of sterile saline.
 - Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard using a nephelometer. This corresponds to approximately $1-2 \times 10^8$ CFU/mL.

- Dilute the standardized suspension in the broth medium to achieve a final inoculum density of approximately 5×10^5 CFU/mL in each well of the microtiter plate.
- Preparation of AITC Dilutions:
 - Prepare a stock solution of AITC. Due to its volatility and poor water solubility, it may be necessary to use a solvent like DMSO or ethanol and to prepare a stable emulsion, potentially with a surfactant like Tween 80.
 - Perform serial two-fold dilutions of the AITC stock solution in the broth medium directly in the 96-well plate to achieve the desired concentration range.
- Inoculation and Incubation:
 - Add the prepared bacterial inoculum to each well containing the AITC dilutions.
 - Include a positive control (broth with inoculum, no AITC) and a negative control (broth only) on each plate.
 - Seal the plate to prevent evaporation and AITC volatilization.
 - Incubate the plate at the optimal temperature for the specific bacterium (e.g., 35-37°C) for 18-24 hours.
- MIC Determination:
 - After incubation, visually inspect the wells for turbidity.
 - The MIC is the lowest concentration of AITC that completely inhibits visible bacterial growth.



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Workflow for MIC Determination.

Protocol 2: Evaluation of Antioxidant Capacity of Sinigrin and AITC in a Meat Model System

This protocol describes the use of the DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) assays to evaluate the antioxidant capacity of sinigrin and AITC in a ground beef model.^{[3][5][6][12][13][14][15]}

Materials:

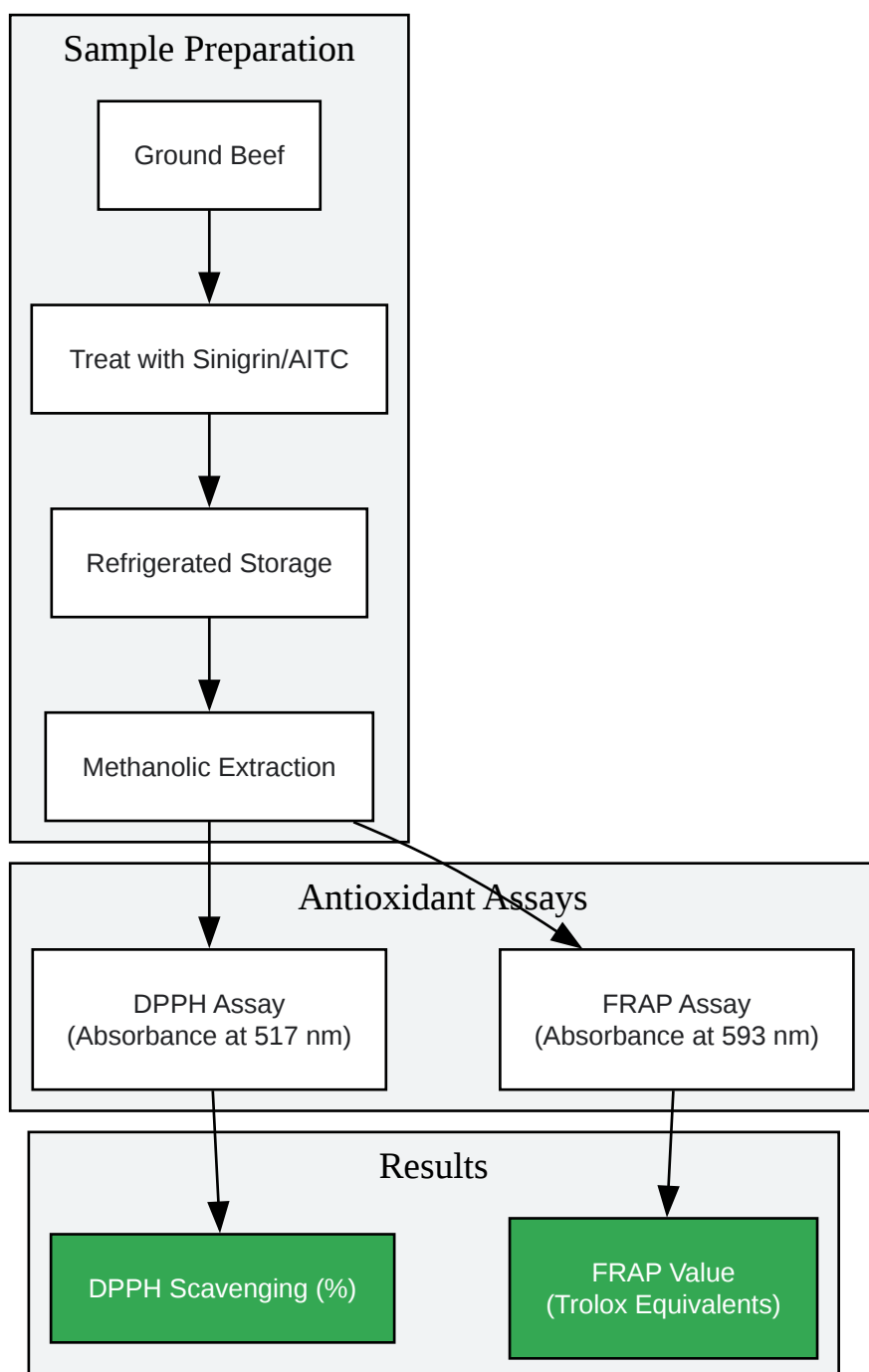
- **Sinigrin hydrate** and Allyl isothiocyanate (AITC)
- Ground beef
- Methanol
- DPPH solution (in methanol)
- FRAP reagent (containing TPTZ, FeCl₃, and acetate buffer)
- Trolox (for standard curve)
- Spectrophotometer

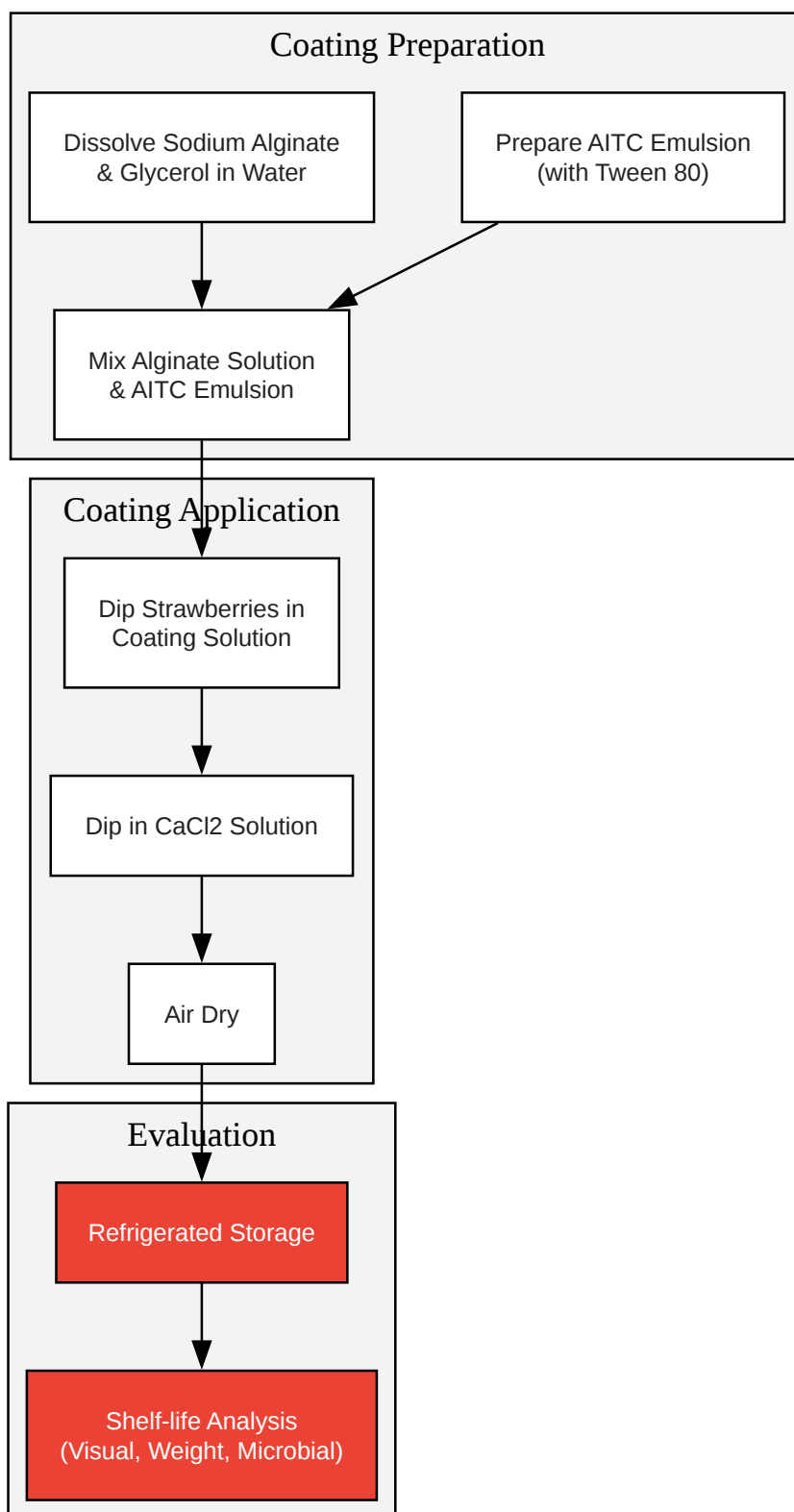
- Vortex mixer
- Centrifuge

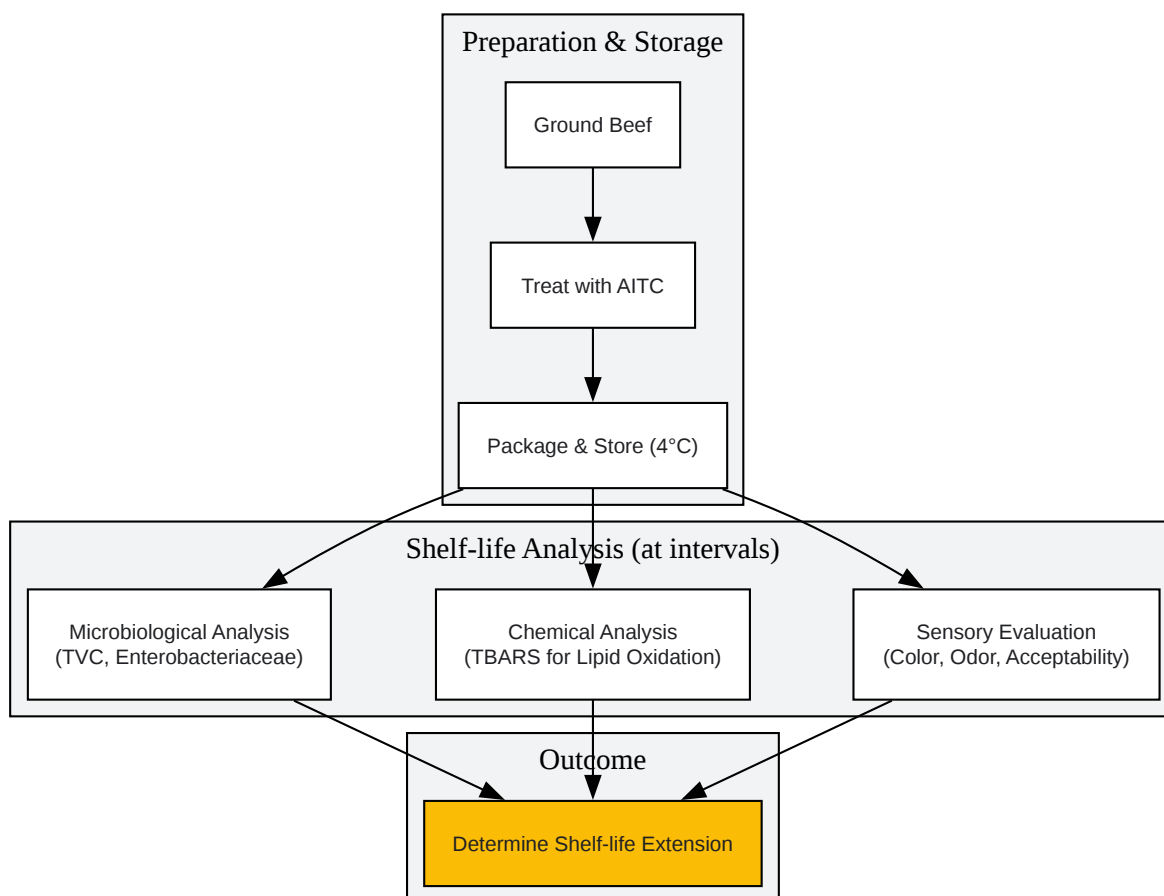
Procedure:

- Sample Preparation:
 - Prepare different concentrations of sinigrin and AITC.
 - Treat ground beef samples with the different concentrations of sinigrin and AITC. Include a control sample with no treatment.
 - Store the treated samples under refrigerated conditions (e.g., 4°C) for a specified period.
- Extraction of Antioxidants:
 - At designated time points, take a subsample of the ground beef.
 - Homogenize the meat sample with methanol.
 - Centrifuge the homogenate and collect the supernatant for analysis.
- DPPH Assay:
 - Add the methanolic extract to a DPPH solution.
 - Incubate the mixture in the dark at room temperature for 30 minutes.
 - Measure the absorbance at 517 nm using a spectrophotometer.
 - Calculate the percentage of DPPH radical scavenging activity. A standard curve using Trolox can be prepared to express the results as Trolox equivalents.
- FRAP Assay:
 - Mix the methanolic extract with the FRAP reagent.
 - Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

- Measure the absorbance at 593 nm.
- The antioxidant capacity is determined based on the increase in absorbance, which corresponds to the reduction of Fe^{3+} to Fe^{2+} . Results can be expressed as Trolox equivalents using a standard curve.







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